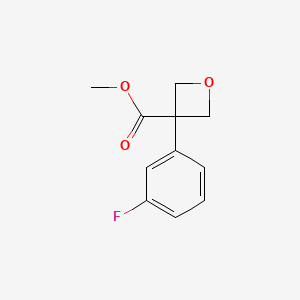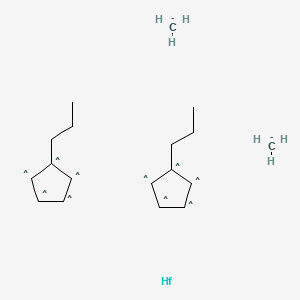
6'-Chloro-2,2,2,2',3'-pentafluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone is an organic compound with the molecular formula C8H2ClF5O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone typically involves the fluorination of chlorinated acetophenone derivatives. One common method includes the reaction of 2’-chloro-2,2,2-trifluoroacetophenone with pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) and at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Safety measures are crucial due to the highly reactive nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: 6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted acetophenone derivatives.
Applications De Recherche Scientifique
6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone involves its interaction with various molecular targets. The compound’s fluorine atoms can form strong interactions with biological molecules, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
- 2’,3’,4’,5’,6’-Pentafluoroacetophenone
- 2,2,2-Trifluoroacetophenone
- 4’-Chloro-2,2,2-trifluoroacetophenone
Comparison: 6’-Chloro-2,2,2,2’,3’-pentafluoroacetophenone is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and different interaction profiles with biological molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1208078-22-1 |
|---|---|
Formule moléculaire |
C8H2ClF5O |
Poids moléculaire |
244.54 g/mol |
Nom IUPAC |
1-(6-chloro-2,3-difluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2ClF5O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2H |
Clé InChI |
IWHWOSKKZQCGGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)F)C(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)

![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)

![2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099318.png)
![8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099339.png)
![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)
![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)




![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)
